7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 210.21 g/mol. It belongs to the class of benzoxathiole derivatives, which are characterized by a fused benzene and thiazole ring structure. This compound is notable for its unique functional groups, including a methoxy group and an aldehyde, which contribute to its reactivity and potential applications in various fields.
7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde is classified as a specialty chemical. Its structure allows it to be utilized in organic synthesis, medicinal chemistry, and material science due to its unique properties and reactivity.
The synthesis of 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde derivatives with sulfur-containing reagents to form the benzoxathiole ring. This process often requires controlled conditions to ensure the formation of the desired product.
Key steps in the synthesis may include:
The molecular structure of 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde features a benzoxathiole moiety with a methoxy group at position 7 and an aldehyde at position 5. The InChI code for this compound is InChI=1S/C9H6O4S/c1-12-6-2-5(4-10)3-7-8(6)13-9(11)14-7/h2-4H,1H3
, which provides a detailed representation of its atomic connectivity .
The compound's structural data includes:
7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde varies depending on its application. In medicinal chemistry, derivatives of this compound may interact with biological targets such as enzymes or receptors, modulating their activity. The specific pathways and molecular targets involved would depend on the nature of the derivative being studied .
While specific physical properties like melting point and boiling point are not detailed in the available sources, general characteristics include:
Chemical properties include:
Relevant analyses may involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to determine structural integrity and functional groups present .
7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde has several applications across different fields:
This compound's versatility makes it an important subject for ongoing research in chemistry and related fields.
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5